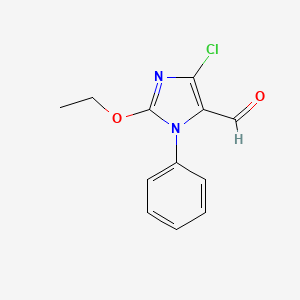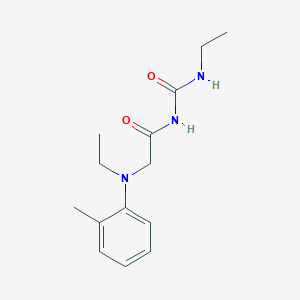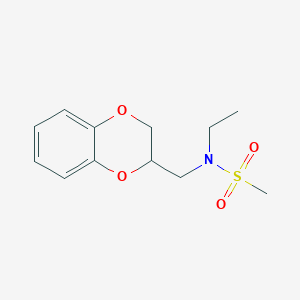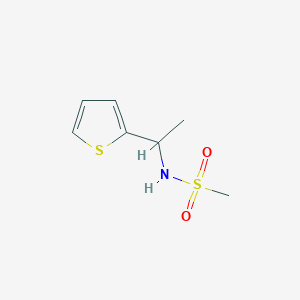
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, also known as BOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOPA is a pyridine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide is not fully understood, but it is known to inhibit the activity of certain enzymes involved in protein acetylation. This inhibition can lead to changes in the acetylation status of various proteins, which can in turn affect their function and activity.
Biochemical and Physiological Effects:
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide has been found to have a wide range of biochemical and physiological effects, including the regulation of gene expression, the modulation of protein-protein interactions, and the inhibition of cancer cell growth. These effects make 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide a valuable tool for studying various biological processes and for developing new therapeutic strategies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes without affecting others. This specificity allows researchers to study the role of specific enzymes in various biological processes. However, one limitation of using 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, including the development of new therapeutic strategies for treating cancer and other diseases, the identification of new protein targets for 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide, and the optimization of 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide synthesis methods to improve its yield and purity.
Synthesis Methods
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with propargylamine, followed by bromination and subsequent acetylation. This synthesis method has been well-established in the literature and has been used to produce 2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide in large quantities for research purposes.
Scientific Research Applications
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a tool for studying the role of protein acetylation in various biological processes, and as a potential therapeutic agent for treating cancer and other diseases.
properties
IUPAC Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-5-12-9(14)7-13-6-8(11)3-4-10(13)15/h1,3-4,6H,5,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDLSSJJZTBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)



![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)

![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

